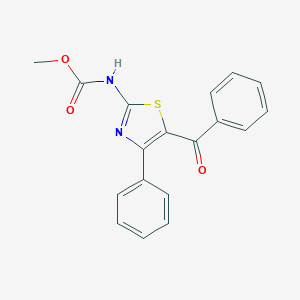
Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate, also known as DCA-M, is a synthetic compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the butenolide family, which is characterized by a five-membered ring containing both oxygen and carbon atoms. DCA-M has been shown to have a range of interesting properties, including anti-tumor activity and the ability to inhibit certain enzymes. In
Mécanisme D'action
The mechanism of action of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes. Specifically, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme that is involved in fatty acid synthesis. By inhibiting this enzyme, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate are complex and varied. Studies have shown that Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit the growth and proliferation of cancer cells by disrupting the activity of certain enzymes. However, the effects of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate on normal cells are not fully understood, and more research is needed to determine its potential toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized using established methods. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been extensively studied for its potential uses in scientific research, making it a well-characterized compound. However, there are also limitations to using Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. One potential area of research is the development of new cancer treatments based on the anti-tumor activity of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. Additionally, more research is needed to fully understand the mechanism of action of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate and its potential toxicity and side effects. Finally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate could be used as a tool for studying enzyme function and regulation, which could lead to a better understanding of a range of biological processes.
Méthodes De Synthèse
The synthesis of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with ethyl acetoacetate. This reaction produces a product that is then treated with methyl iodide and potassium carbonate to form the final compound, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate. The synthesis of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is a complex process that requires careful attention to detail and precise control of reaction conditions. However, the resulting compound is highly pure and suitable for use in a range of scientific research applications.
Applications De Recherche Scientifique
Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been studied extensively for its potential uses in scientific research. One of the most promising applications of Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate is in the field of cancer research. Studies have shown that Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has anti-tumor activity and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. Additionally, Methyl 4-(3,4-dichloroanilino)-4-oxo-2-butenoate has been shown to inhibit certain enzymes, making it a useful tool for studying enzyme function and regulation.
Propriétés
Formule moléculaire |
C11H9Cl2NO3 |
|---|---|
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
methyl (E)-4-(3,4-dichloroanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |
Clé InChI |
BOYANPPIKWSQRQ-SNAWJCMRSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B281933.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281951.png)
![2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
![2-{[4-(4-Phenyl-1-piperazinyl)anilino]carbonyl}benzoic acid](/img/structure/B281955.png)
![4-{4-[4-(4-Methylphenyl)-1-piperazinyl]anilino}-4-oxobutanoic acid](/img/structure/B281957.png)